2-(biphenyl-4-yloxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
- is a chemical compound with the following structure:
- It consists of an acetamide group attached to an indole ring via an ethyl linker, with a biphenyl-4-yloxy substituent.
- This compound has attracted interest due to its potential biological activities.
2-(biphenyl-4-yloxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide: CCOC(=O)COC1=CC=CC2=C1C=CN2
.Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.
Reaction Conditions: The synthesis likely involves coupling reactions, such as amide formation or etherification.
Industrial Production: Industrial-scale production methods are not well-established, as this compound is primarily used in research.
Chemical Reactions Analysis
Reactivity: It may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.
Major Products: The major products would vary based on the reaction type.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes, such as cell cycle regulation or protein interactions.
Medicine: It could serve as a lead compound for drug development, targeting specific pathways.
Industry: Limited industrial applications, but it may find use in fine chemicals or pharmaceuticals.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: It may modulate signaling pathways, affecting cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds: One related compound is Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) , which inhibits Cdk4–cyclin D1 in vitro.
Uniqueness: The biphenyl-4-yloxy substituent sets it apart from other indole derivatives.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O2/c27-24(25-15-14-20-16-26-23-9-5-4-8-22(20)23)17-28-21-12-10-19(11-13-21)18-6-2-1-3-7-18/h1-13,16,26H,14-15,17H2,(H,25,27) |
InChI Key |
ACFWYZWKZFGUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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